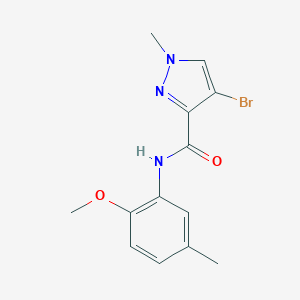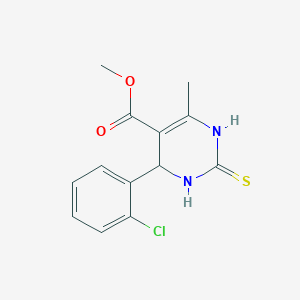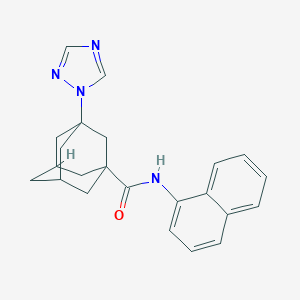![molecular formula C22H46N2O4+2 B448629 N~1~,N~1~,N~1~-TRIETHYL-2-({6-OXO-6-[2-(TRIETHYLAMMONIO)ETHOXY]HEXANOYL}OXY)-1-ETHANAMINIUM](/img/structure/B448629.png)
N~1~,N~1~,N~1~-TRIETHYL-2-({6-OXO-6-[2-(TRIETHYLAMMONIO)ETHOXY]HEXANOYL}OXY)-1-ETHANAMINIUM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(1,6-dioxohexane-1,6-diyl)bis(oxy)]bis(N,N,N-triethylethanaminium) is a chemical compound with the molecular formula C22H46N2O4+2 and a molecular weight of 402.6 g/mol. This compound is known for its unique structure, which includes a hexane backbone with dioxo and bis(oxy) groups, and triethylethanaminium moieties. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,2’-[(1,6-dioxohexane-1,6-diyl)bis(oxy)]bis(N,N,N-triethylethanaminium) involves multiple steps. One common synthetic route includes the reaction of hexanedioic acid with ethylene glycol to form the intermediate 1,6-dioxohexane-1,6-diyl bis(oxy) compound. This intermediate is then reacted with triethylamine to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2’-[(1,6-dioxohexane-1,6-diyl)bis(oxy)]bis(N,N,N-triethylethanaminium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2’-[(1,6-dioxohexane-1,6-diyl)bis(oxy)]bis(N,N,N-triethylethanaminium) is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of polymers and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-[(1,6-dioxohexane-1,6-diyl)bis(oxy)]bis(N,N,N-triethylethanaminium) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
When compared to similar compounds, 2,2’-[(1,6-dioxohexane-1,6-diyl)bis(oxy)]bis(N,N,N-triethylethanaminium) stands out due to its unique structure and chemical properties. Similar compounds include:
- N,N’-[(1,6-dioxo-1,6-hexanediyl)bis(2,1-hydrazinediylcarbonyl-4,1-phenylene)]dipropanamide
- 2,2’-[(1,6-Dioxohexane-1,6-diyl)bis(oxy)]bis{N,N-dimethyl-N-[(triethylsilyl)methyl]ethan-1-aminium} diiodide
These compounds share some structural similarities but differ in their functional groups and overall chemical behavior, making 2,2’-[(1,6-dioxohexane-1,6-diyl)bis(oxy)]bis(N,N,N-triethylethanaminium) unique in its applications and reactivity.
Properties
Molecular Formula |
C22H46N2O4+2 |
|---|---|
Molecular Weight |
402.6g/mol |
IUPAC Name |
triethyl-[2-[6-oxo-6-[2-(triethylazaniumyl)ethoxy]hexanoyl]oxyethyl]azanium |
InChI |
InChI=1S/C22H46N2O4/c1-7-23(8-2,9-3)17-19-27-21(25)15-13-14-16-22(26)28-20-18-24(10-4,11-5)12-6/h7-20H2,1-6H3/q+2 |
InChI Key |
LKBCGOJIUNCKFM-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CCOC(=O)CCCCC(=O)OCC[N+](CC)(CC)CC |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(=O)CCCCC(=O)OCC[N+](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



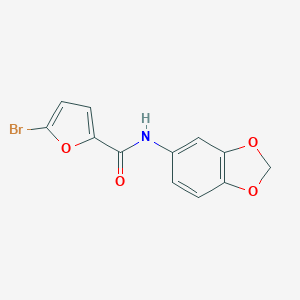
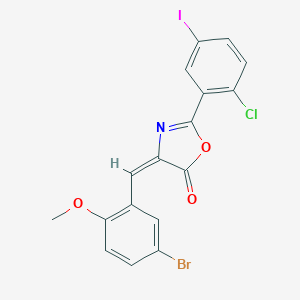
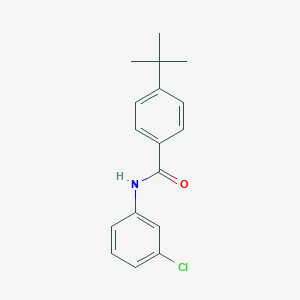
![1-(4-Ethoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B448554.png)
![2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448556.png)
![3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B448560.png)
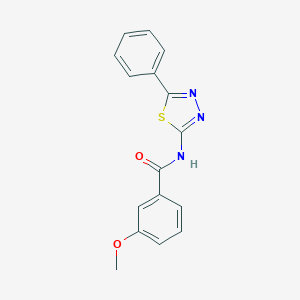
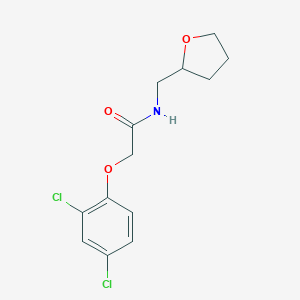
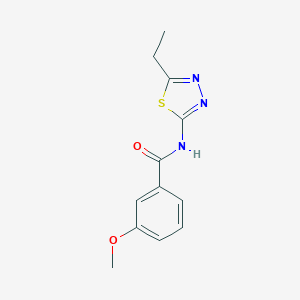
![2-(4-iodophenyl)-5-{[2-(4-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B448569.png)
